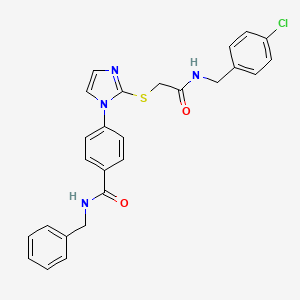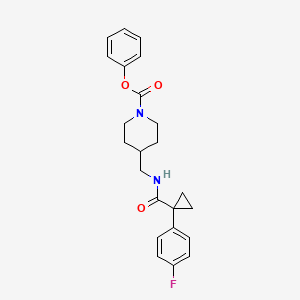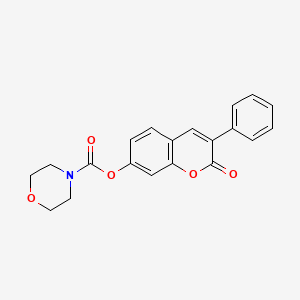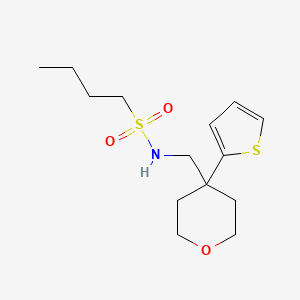
N-benzyl-4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-benzyl-4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide" is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activities. Benzamides are a class of compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, as well as their role in cardiac electrophysiological modulation .
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) , and various other benzamide compounds . These reactions typically require specific reagents and conditions, such as the use of thiourea, iodine, or aroyl chlorides, and can be performed under solvent-free conditions or with solvents like acetone or MeCN . The synthesis of the compound likely follows similar synthetic routes, utilizing a combination of amine coupling and thioether formation.
Molecular Structure Analysis
Benzamide derivatives exhibit a range of molecular conformations and can form complex structures with various substituents on the benzamide ring influencing their overall shape and properties . The presence of a 1H-imidazol-1-yl moiety, as indicated in the compound's name, suggests that it may have similar structural features to those compounds described in the literature, which often show conformational disorder and are capable of forming supramolecular aggregates through hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions, including the formation of metal complexes, as seen with NBTCS , and the creation of Schiff's bases, which are known for their biological properties . The compound may also be capable of forming complexes or undergoing reactions that modify its structure and enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. These compounds can exhibit good fluorescence quantum yield and thermal stability , and their solubility and reactivity can vary widely. The specific properties of "this compound" would need to be determined experimentally, but it is likely to share characteristics with other benzamide derivatives described in the literature.
Relevant Case Studies
Several of the papers provided describe biological evaluations of benzamide derivatives. For instance, some compounds have been tested for their cardiac electrophysiological activity , antibacterial activities , antiallergy activity , and anticancer activity . These studies often involve in vitro assays against various cell lines or bacteria, and the results can inform the potential therapeutic applications of these compounds. The compound may have similar applications and could be evaluated in comparable biological studies to determine its efficacy and safety profile.
Scientific Research Applications
Synthesis and Antitumor Activity
N-benzyl-4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, due to its structural composition, may be related to compounds with significant antitumor activities. Imidazole derivatives, for instance, have been explored for their antitumor potential. Studies have shown that bis(2-chloroethyl)amino derivatives of imidazole and related structures possess active compounds that have advanced to preclinical testing stages. These compounds are intriguing for both the development of new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009). Another study highlights the synthesis of fused and binary 1,3,4‐thiadiazoles, which have potential as antitumor and antioxidant agents, indicating a possible area of application for compounds with similar structures (Hamama, Gouda, Badr, & Zoorob, 2013).
Electrophysiological Activity
Compounds containing the imidazolyl moiety, similar to the one in this compound, have been synthesized and tested for their cardiac electrophysiological activities. Certain N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in in vitro assays comparable to known selective class III agents, indicating potential applications in cardiac electrophysiology and arrhythmia treatment (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Biological Evaluation
The structural features of this compound suggest potential for diverse biological activities. For instance, the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have demonstrated potential biological applications, including inhibition against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. This suggests that compounds with similar structures could bind nucleotide protein targets and have significant implications in medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
properties
IUPAC Name |
N-benzyl-4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2S/c27-22-10-6-20(7-11-22)16-29-24(32)18-34-26-28-14-15-31(26)23-12-8-21(9-13-23)25(33)30-17-19-4-2-1-3-5-19/h1-15H,16-18H2,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWJPKIIKNNVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)

![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)
![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)


![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)